2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a cyclopropyl group, and a chlorofluorophenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the chlorofluorophenyl moiety: This can be done through nucleophilic substitution reactions where a chlorofluorobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The presence of both chlorine and fluorine atoms in the phenyl ring of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This dual halogenation distinguishes it from similar compounds that may only contain one type of halogen.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-3-6-15(20)13(14)10-24-18-21-16-7-2-1-4-12(16)17(23)22(18)11-8-9-11/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIUHHAZYQPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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